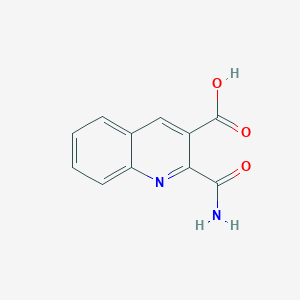

2-Carbamoyl-3-quinolinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Carbamoyl-3-quinolinecarboxylic acid is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 2-carbamoyl-3-quinolinecarboxylic acid is in pharmaceutical development . Its biological activities have made it a candidate for further pharmacological studies, particularly in the following areas:

- Antiviral Activity : The compound has shown potential as an antiviral agent. For instance, it has been evaluated for its efficacy against influenza viruses, demonstrating low micromolar activity against various strains. In vivo studies indicated that treatment with derivatives of this compound could prolong survival in infected models, suggesting its utility in developing antiviral therapies .

- Anticancer Properties : Research indicates that derivatives of this compound may exhibit anticancer effects. Studies have explored its mechanism of action against cancer cell lines, focusing on its ability to induce apoptosis and inhibit cell proliferation.

Agricultural Applications

In addition to its pharmaceutical uses, this compound has applications in agriculture:

- Herbicidal Activity : The compound has been investigated for its herbicidal properties. It can selectively inhibit the growth of certain plants, making it useful for developing herbicides. Its effectiveness against both monocotyledonous and dicotyledonous plants has been documented in various studies .

Case Study 1: Antiviral Efficacy

A study conducted by Cheung et al. (2017) investigated the antiviral properties of derivatives of this compound against influenza A and B viruses. The results showed that treatment with these compounds resulted in significant reductions in viral load and increased survival rates in infected mice models .

Case Study 2: Herbicidal Effectiveness

Research published on the herbicidal activity of this compound demonstrated its effectiveness against specific weed species while being less harmful to crop plants. This selectivity is crucial for developing safer herbicide formulations .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Amide Formation

The carboxylic acid group undergoes amide coupling with primary/secondary amines using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). This reaction produces 3-quinolinecarboxamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Typical conditions :

-

Reaction conducted at room temperature

-

Anhydrous solvents (e.g., DMF or THF)

-

Purification via column chromatography

Esterification

Alcohol condensation forms esters under acid catalysis:

text2-Carbamoyl-3-quinolinecarboxylic acid + R-OH → 3-Quinolinecarboxylate ester

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (conc.) |

| Temperature | Reflux (80-100°C) |

| Solvent | Excess alcohol as solvent |

| Yield | 75-92% (varies with R-OH) |

Decarboxylation

Controlled thermal decomposition (>200°C) induces CO₂ elimination , generating 2-carbamoylquinoline derivatives:

C11H8N2O3ΔC10H7N2O+CO2↑

Key applications : Production of nitrogen-rich aromatic systems for ligand design.

a) Nucleophilic Substitution

The carbamoyl (-CONH₂) group participates in hydrolysis and aminolysis :

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 4 hr | 3-Quinolinecarboxylic acid |

| Basic hydrolysis | 2M NaOH, 80°C, 2 hr | 3-Quinolinecarboxylate salt |

| Aminolysis | R-NH₂, DIPEA, DCM, 25°C | 2-Acylurea derivatives |

b) Coordination Chemistry

Forms stable complexes with transition metals:

text[Cu(H₂O)₆]²⁺ + Ligand → [Cu(C₁₁H₇N₂O₃)(H₂O)₂]⁺

Characterization : UV-Vis (λₘₐₓ 620 nm for Cu²⁺ complex), IR carbonyl shift from 1685 → 1620 cm⁻¹.

Solvent Effects on Reaction Outcomes

Data from large-scale syntheses reveal solvent-dependent isomer ratios during derivative formation :

| Solvent | Isomer Ratio (Desired:Undesired) |

|---|---|

| Acetonitrile | 3.1:1 |

| Pyridine | 19.2:1 |

| 4-Picoline | 19.0:1 |

| Quinoline | 15.7:1 |

Key insight : Pyridine/4-picoline enhance regioselectivity by stabilizing transition states through π-π interactions.

Industrial-Scale Process Optimization

Patent data demonstrate efficient synthesis routes for derivatives :

text1. Anhydride Activation: 2,3-Quinolinedicarboxylic anhydride + 4-picoline → Activated intermediate 2. Aminonitrile Addition: Intermediate + 2-amino-2,3-dimethylbutyronitrile (40-43°C, 1 hr) 3. Workup: - NaOH extraction (55-60°C) - H₂O₂ oxidation (65-70°C) - Acid precipitation (pH 1.5 with H₂SO₄)

Yield : 88.9% isolated product with >98% HPLC purity .

This comprehensive reactivity profile establishes this compound as a strategic building block for synthesizing bioactive quinoline derivatives, coordination complexes, and functional materials. The compound’s dual reactivity modes enable precise structural modifications through well-characterized thermal, nucleophilic, and coordination-driven pathways.

Propiedades

Fórmula molecular |

C11H8N2O3 |

|---|---|

Peso molecular |

216.19 g/mol |

Nombre IUPAC |

2-carbamoylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H8N2O3/c12-10(14)9-7(11(15)16)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14)(H,15,16) |

Clave InChI |

PBHUSRBVKLAGGU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)N)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.